molecular formula C11H11N5O2 B5404092 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione

1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione

Cat. No. B5404092
M. Wt: 245.24 g/mol
InChI Key: ASJNYRWJWVJUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown potential in various fields of research due to its unique biochemical and physiological effects.

Mechanism of Action

1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione can increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory properties and has been used in research to study its effects on inflammation in the body. Additionally, 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been shown to have anti-cancer properties and has been used in cancer research to study its effects on tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione in lab experiments is its potential as a candidate for drug development. The compound has been shown to have various biochemical and physiological effects, making it a potential candidate for the development of new drugs. However, one limitation of using 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione. One potential direction is the development of new drugs based on the compound's biochemical and physiological effects. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has shown potential in various fields of research, including cancer research and neurological disorders, and further research in these areas could lead to the development of new treatments. Additionally, further research is needed to determine the optimal dosage and potential toxicity of 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione, which could help to guide its use in lab experiments and potential clinical applications.

Synthesis Methods

1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione can be synthesized using various methods, including the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with 2,5-dioxo-pyrrolidine in the presence of a dehydrating agent.

Scientific Research Applications

1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been used in various scientific research applications, including drug discovery and development, cancer research, and neurological disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for the development of new drugs. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has also been shown to have anti-cancer properties and has been used in cancer research to study its effects on tumor growth and metastasis. Additionally, 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-6-5-7(2)16-10(12-6)13-11(14-16)15-8(17)3-4-9(15)18/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJNYRWJWVJUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N3C(=O)CCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione

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